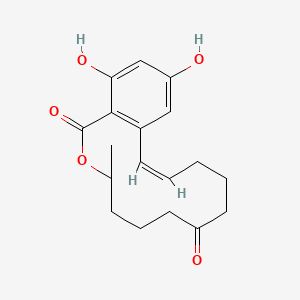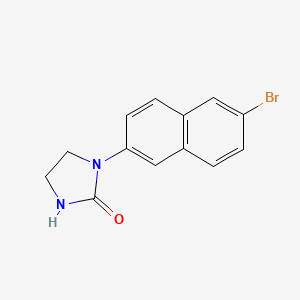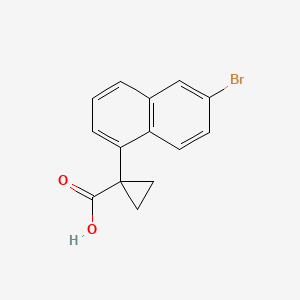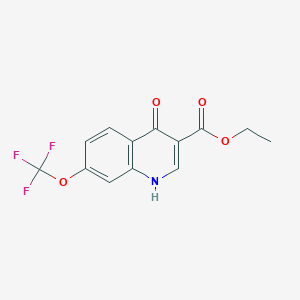
(E)-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zearalenone-13C18 is a fully 13C-labelled analog of zearalenone, a mycotoxin produced by various Fusarium species. This compound is primarily used as an analytical standard in scientific research, particularly in the fields of food safety and toxicology. The 13C labelling allows for precise quantification and tracking in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zearalenone-13C18 involves the incorporation of 13C isotopes into the zearalenone molecule. This is typically achieved through a series of chemical reactions that replace the natural carbon atoms with 13C-labelled carbon atoms. The process often involves the use of 13C-labelled precursors and reagents under controlled conditions to ensure the complete and accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of Zearalenone-13C18 is carried out in specialized facilities equipped to handle isotopic labelling. The process involves multiple steps, including the synthesis of 13C-labelled precursors, their incorporation into the zearalenone structure, and purification of the final product. The production is typically done under stringent quality control measures to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Zearalenone-13C18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Zearalenone-13C18 can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Zearalenone-13C18 is widely used in scientific research for various applications, including:
Chemistry: Used as an analytical standard in LC-MS and other chromatographic techniques to quantify zearalenone and its metabolites in food and environmental samples.
Biology: Employed in studies investigating the biological effects of zearalenone, including its estrogenic activity and impact on reproductive health.
Medicine: Used in toxicological studies to assess the health risks associated with zearalenone exposure and to develop methods for its detection and mitigation.
Industry: Applied in the food and feed industry to monitor and control the levels of zearalenone in products, ensuring compliance with safety regulations.
Mecanismo De Acción
Zearalenone-13C18 exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive pathways. This can lead to various biological effects, including disruption of reproductive health and development. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and beta (ERβ), as well as downstream signaling pathways that regulate gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Zearalenone: The non-labelled version of Zearalenone-13C18, also produced by Fusarium species and used in similar applications.
α-Zearalenol: A hydroxylated derivative of zearalenone with similar estrogenic activity.
β-Zearalenol: Another hydroxylated derivative with estrogenic properties.
Zearalanone: A reduced form of zearalenone with similar biological activity.
Uniqueness
Zearalenone-13C18 is unique due to its 13C labelling, which allows for precise quantification and tracking in analytical studies. This makes it particularly valuable in research applications where accurate measurement of zearalenone and its metabolites is critical. The isotopic labelling also helps in distinguishing the compound from its natural counterparts in complex biological and environmental samples.
Propiedades
Fórmula molecular |
C18H22O5 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(12Z)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3- |
Clave InChI |
MBMQEIFVQACCCH-CLTKARDFSA-N |
SMILES isomérico |
CC1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1 |
SMILES canónico |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)


